Uridylyl-2'-5'-phospho-adenosine Uridylyl-2'-5'-phospho-adenosine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14483761
InChI: InChI=1S/C19H24N7O12P/c20-15-10-16(22-5-21-15)26(6-23-10)17-13(31)11(29)8(37-17)4-35-39(33,34)38-14-12(30)7(3-27)36-18(14)25-2-1-9(28)24-19(25)32/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1
SMILES:
Molecular Formula: C19H24N7O12P
Molecular Weight: 573.4 g/mol

Uridylyl-2'-5'-phospho-adenosine

CAS No.:

Cat. No.: VC14483761

Molecular Formula: C19H24N7O12P

Molecular Weight: 573.4 g/mol

* For research use only. Not for human or veterinary use.

Uridylyl-2'-5'-phospho-adenosine -

Specification

Molecular Formula C19H24N7O12P
Molecular Weight 573.4 g/mol
IUPAC Name [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
Standard InChI InChI=1S/C19H24N7O12P/c20-15-10-16(22-5-21-15)26(6-23-10)17-13(31)11(29)8(37-17)4-35-39(33,34)38-14-12(30)7(3-27)36-18(14)25-2-1-9(28)24-19(25)32/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1
Standard InChI Key QARCCHXXGAIRFS-KPKSGTNCSA-N
Isomeric SMILES C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O
Canonical SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O

Introduction

Structural Characteristics and Stereochemical Configuration

Uridylyl-2'-5'-phospho-adenosine belongs to the purine ribonucleoside monophosphate family, distinguished by its 2'-5' interribonucleotidic linkage. The IUPAC name, [(2R,3S,4R,5R)5(6aminopurin9yl)3,4dihydroxyoxolan2yl]methyl[(2R,3R,4R,5R)2(2,4dioxopyrimidin1yl)4hydroxy5(hydroxymethyl)oxolan3yl]hydrogenphosphate[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate, reflects its stereochemical complexity . Key features include:

  • Ribose Conformation: Both uridine and adenosine moieties adopt β\beta-D-ribofuranose configurations, with hydroxyl groups at the 2', 3', and 5' positions contributing to hydrogen-bonding interactions .

  • Phosphodiester Linkage: The 2'-5' bond between the uridine’s 2'-hydroxyl and the adenosine’s 5'-phosphate group contrasts with the canonical 3'-5' linkages in RNA, conferring distinct biochemical properties .

  • Functional Groups: The adenine base (6-amino group) and uracil (2,4-dioxo structure) enable base-pairing and protein recognition.

Table 1: Molecular Properties of Uridylyl-2'-5'-Phospho-Adenosine

PropertyValue
Molecular FormulaC19H24N7O12P\text{C}_{19}\text{H}_{24}\text{N}_{7}\text{O}_{12}\text{P}
Molecular Weight573.4 g/mol
IUPAC Name[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
CAS Number444053
Key Functional Groups2'-5' phosphodiester, adenine, uracil

Synthesis and Chemical Routes

The synthesis of uridylyl-2'-5'-phospho-adenosine involves enzymatic and chemical strategies to achieve regioselective phosphodiester bond formation. A landmark study demonstrated the use of protected ribonucleosides and ribonucleoside-3' phosphates to synthesize analogous compounds like uridylyl-(3'→5')-adenosine . Key steps include:

  • Protection of Hydroxyl Groups: Benzoyl or tert-butyldimethylsilyl (TBDMS) groups shield reactive hydroxyls on ribose rings to prevent undesired side reactions .

  • Phosphorylation: Condensation of uridine-2'-phosphate with adenosine-5'-phosphate using carbodiimide activators (e.g., dicyclohexylcarbodiimide) forms the 2'-5' linkage .

  • Deprotection: Alkaline hydrolysis or fluoride-based reagents remove protecting groups, yielding the final product .

Enzymatic synthesis utilizing RNA ligases or polynucleotide phosphorylases offers higher regioselectivity but lower yields compared to chemical methods .

Mechanism of Action in RNA Metabolism

Uridylyl-2'-5'-phospho-adenosine serves as a substrate for ribonucleases (RNases) involved in RNA processing and degradation. RNase L, an interferon-induced enzyme, cleaves single-stranded RNA at UA dinucleotides following activation by 2'-5' oligoadenylates. Structural studies suggest:

  • Enzyme Binding: The 2'-5' phosphodiester bond fits into a hydrophobic pocket in RNase L, with the adenine base forming hydrogen bonds with conserved residues (e.g., Lys²⁴⁰ and Arg²⁴²).

  • Catalytic Cleavage: A magnesium ion coordinates the scissile phosphate, facilitating nucleophilic attack by water and producing 2',3'-cyclic phosphate intermediates.

Role in Nitrogen Signaling Pathways

In Escherichia coli, uridylyl-2'-5'-phospho-adenosine modulates the activity of PII and GlnK proteins, regulators of nitrogen assimilation . Key interactions include:

  • Post-Translational Modification: The uridylyltransferase enzyme (UTase) transfers uridine monophosphate (UMP) to PII, converting it to PII-UMP, which activates glutamine synthetase (GS) by promoting deadenylylation .

  • Allosteric Regulation: Binding of α-ketoglutarate (α-KG) and ATP to PII-UMP stabilizes interactions with adenylyltransferase (ATase), enhancing GS activity under nitrogen-limited conditions .

Table 2: Functional Interactions of Uridylyl-2'-5'-Phospho-Adenosine in E. coli

ComponentFunction
PII ProteinNitrogen status sensor
UTaseCatalyzes uridylylation of PII
Glutamine Synthetase (GS)Assimilates ammonia into glutamine
α-Ketoglutarate (α-KG)Signals carbon/nitrogen balance

Applications in Biochemical Research

  • RNA Processing Studies: Used to probe RNase specificity and RNA secondary structure.

  • Enzyme Kinetics: Serves as a substrate to measure ribonuclease activity and inhibitor screening.

  • Nitrogen Metabolism Models: Facilitates analysis of PII-GlnK-ATase regulatory networks in prokaryotes .

Challenges and Future Directions

  • Synthetic Efficiency: Current chemical routes yield <30% due to steric hindrance at the 2'-position; enzymatic methods require optimization for scalability .

  • Therapeutic Potential: The 2'-5' linkage’s role in antiviral pathways (e.g., RNase L activation) warrants exploration in oligonucleotide therapeutics.

  • Structural Biology: Cryo-EM studies could elucidate conformational changes in PII-UMP during nitrogen sensing .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator